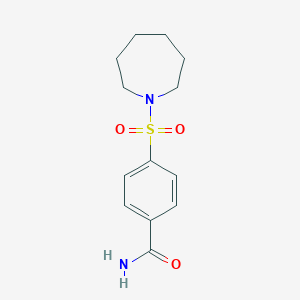
N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various chemical pathways, often involving the formation of piperidine rings followed by functionalization at specific positions on the ring. For example, a study on the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the importance of substituting the benzamide with a bulky moiety for increased activity, demonstrating the role of structural modifications in enhancing biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives significantly influences their interaction with biological targets. For instance, the molecular interaction study of a specific piperidine antagonist with the CB1 cannabinoid receptor showed that the conformational flexibility and the spatial orientation of substituents play crucial roles in binding affinity and activity (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential therapeutic effects. For example, the synthesis of different 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential Alzheimer’s disease therapeutics demonstrates the versatility of piperidine derivatives in chemical synthesis for targeted biological activities (Hussain et al., 2016).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. Although specific data for N-(3-chloro-4-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide are not readily available, studies on similar compounds provide insights into how these properties are investigated and optimized for drug development purposes.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, acidity/basicity, and susceptibility to hydrolysis, are essential for understanding their behavior in biological systems and their interactions with other molecules. Research on the chemical modification and analgesic activity of related compounds highlights the importance of structural modifications to achieve desired biological effects and improve pharmacological profiles (Nie et al., 2020).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-5-14(11-15(12)19)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOARVWIXSYAVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)
![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)